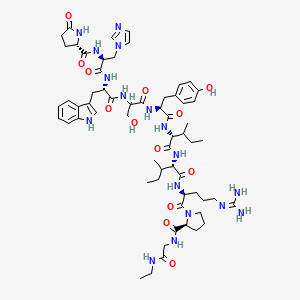
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is a complex inorganic compound with a unique combination of elements It consists of copper, sodium, carbonate, and dihydrogen arsorate in a 1:1:1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) typically involves the reaction of copper(II) sulfate, sodium carbonate, and dihydrogen arsenate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting precipitate is filtered and dried to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure the purity and yield of the product. The precipitate is then separated using industrial filtration techniques and dried in large drying units.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion can undergo redox reactions, changing its oxidation state.
Substitution Reactions: The carbonate and dihydrogen arsorate groups can be substituted by other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce copper chloride, sodium chloride, carbon dioxide, and water.
Wissenschaftliche Forschungsanwendungen
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of copper and arsenate ions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Wirkmechanismus
The mechanism by which Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) exerts its effects involves the interaction of its constituent ions with various molecular targets. The copper ion can interact with proteins and enzymes, potentially altering their function. The dihydrogen arsorate group can interact with phosphate groups in biological molecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) carbonate: Similar in that it contains copper and carbonate, but lacks sodium and dihydrogen arsorate.
Sodium arsenate: Contains sodium and arsenate but lacks copper and carbonate.
Copper(II) arsenate: Contains copper and arsenate but lacks sodium and carbonate.
Uniqueness
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is unique due to its specific combination of elements, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the presence of all four components is required.
Eigenschaften
CAS-Nummer |
65722-74-9 |
|---|---|
Molekularformel |
CH2AsCuNaO7 |
Molekulargewicht |
287.48 g/mol |
IUPAC-Name |
copper;sodium;dihydrogen arsorate;carbonate |
InChI |
InChI=1S/CH2O3.AsH3O4.Cu.Na/c2-1(3)4;2-1(3,4)5;;/h(H2,2,3,4);(H3,2,3,4,5);;/q;;+2;+1/p-3 |
InChI-Schlüssel |
IDJYPUQLBKTFGV-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)([O-])[O-].O[As](=O)(O)[O-].[Na+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


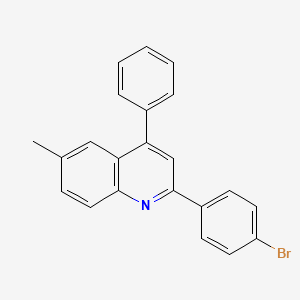

![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
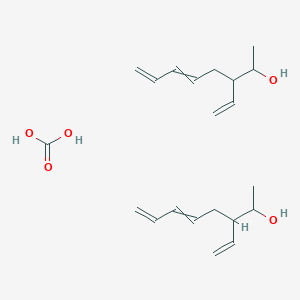

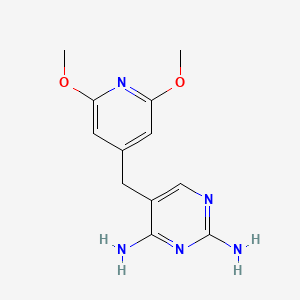

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
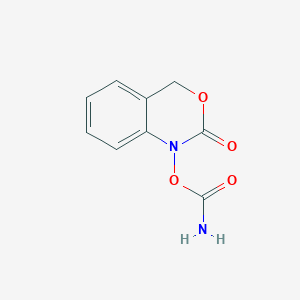

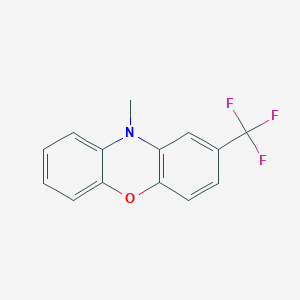
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
